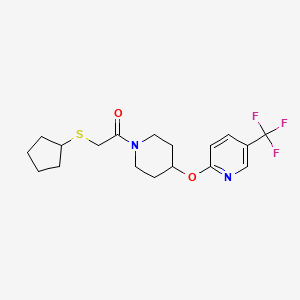

![molecular formula C9H4BrF3N4 B3014464 3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 478249-03-5](/img/structure/B3014464.png)

3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

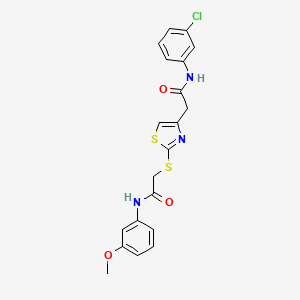

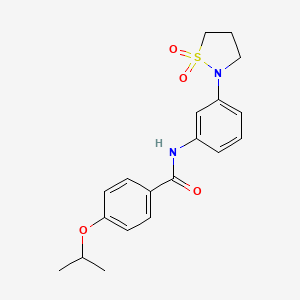

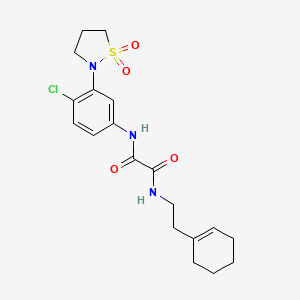

The compound "3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile" is a chemical entity that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are of interest due to their potential applications in medicinal chemistry and as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives has been reported through various methods. For instance, a one-pot, domino three-component condensation reaction has been described to yield 2-alkyl-7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles in high yields without the need for a catalyst . Another efficient synthesis method involves sequential SNAr and Suzuki cross-coupling reactions to access a library of 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines from a common starting material . These methods highlight the versatility and efficiency of synthesizing pyrazolo[1,5-a]pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives can be complex and diverse. X-ray structural analysis has been utilized to establish the structure of related compounds, such as 3-benzoyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one . Single-crystal X-ray diffraction has also been employed to characterize the structure of other heterocyclic compounds, confirming their planar conformation except for certain substituents like fluorine atoms .

Chemical Reactions Analysis

The pyrazolo[1,5-a]pyrimidine core can undergo various chemical reactions, including nucleophilic substitution and cross-coupling reactions, to introduce different substituents at specific positions on the ring system . These reactions are crucial for the diversification of the pyrazolo[1,5-a]pyrimidine scaffold and the generation of compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. The introduction of a trifluoromethyl group, for example, can significantly affect the compound's lipophilicity and electronic properties, which are important factors in drug design . The presence of a bromine atom can make the compound amenable to further functionalization through palladium-catalyzed cross-coupling reactions .

Applications De Recherche Scientifique

Synthesis and Derivative Formation

- Efficient synthesis of various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, including those substituted at C-3 and C-5 positions, has been achieved starting from a compound structurally similar to 3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile (Jismy et al., 2020).

- A study on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives as precursors for antimicrobial agents was conducted, utilizing a similar structural framework (Deshmukh et al., 2016).

Radio Tracer Development for PET Imaging

- Research includes the design and preparation of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives as radio tracer candidates for tumor detection using positron emission tomography (PET) (Xu et al., 2012).

Advanced Synthetic Methods

- A phenoxide leaving group SNAr strategy was developed for the facile preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines from a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate, demonstrating an improvement in synthesizing unique aryl and amino substituents (Catalano et al., 2015).

Biological Activity and Anticancer Research

- A series of pyrazolo[1,5-a]pyrimidines were synthesized, tested for biological activity, and some showed significant activity against measles and moderate antitumor activity (Petrie et al., 1985).

Chemical Modification and Analysis

- Synthesis of various pyrazolo[1,5-a]pyrimidine derivatives involved modifying the chemical structure and analyzing their properties, providing insights into the chemical behavior of such compounds (Rahmouni et al., 2016).

Innovative Synthetic Routes

- Novel synthetic routes were explored for creating derivatives of pyrazolo[1,5-a]pyrimidines, showcasing the versatility and potential applications in various fields (Jismy et al., 2018).

Orientations Futures

Mécanisme D'action

Target of Action

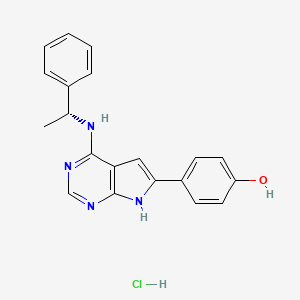

The primary target of 3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it targets tumor cells in a selective manner .

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding . The interaction results in the alteration of cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

The compound affects the cell cycle progression pathway by inhibiting CDK2. CDK2 is responsible for phosphorylation of key components for cell proliferation . The inhibition of CDK2 leads to a halt in the cell cycle, preventing the cells from proliferating and leading to apoptosis .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These properties help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The compound shows superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) . It exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

Propriétés

IUPAC Name |

3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF3N4/c1-4-6(10)8-15-3-5(2-14)7(9(11,12)13)17(8)16-4/h3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFONFBJCYUTHLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(C=NC2=C1Br)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((4-Bromophenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B3014383.png)

![1-[(3As,6R,6aR)-6-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]prop-2-en-1-one](/img/structure/B3014391.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B3014395.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea](/img/structure/B3014401.png)

![3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-5-methyl-4-phenyl-1H-pyrrol-2-one](/img/structure/B3014404.png)